Home > Products > Screening Compounds P137868 > 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide - 890883-18-8

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Catalog Number: EVT-2806586
CAS Number: 890883-18-8
Molecular Formula: C17H17FN6O
Molecular Weight: 340.362
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[3,4-d]pyrimidine derivatives constitute a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. [, , ] These compounds are recognized as structural analogs of purines, a class of naturally occurring compounds with crucial roles in biological systems. [] Research has demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer, [, , , ] antiviral, [, ] anti-inflammatory, [] and radioprotective agents. []

Ibrutinib (PCI-32765)

    Compound Description: Ibrutinib (PCI-32765) is a clinically approved drug primarily known for its potent and selective inhibition of Bruton's tyrosine kinase (BTK) []. It is used for treating various malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. Interestingly, ibrutinib also exhibits moderate inhibitory activity against FLT3 kinase, particularly in FLT3-ITD-positive acute myeloid leukemia (AML) cells [, ]. This dual activity has sparked interest in exploring ibrutinib as a starting point for developing novel FLT3 inhibitors.

    Relevance: While the specific structure of 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is not mentioned in the provided papers, the research emphasizes the significance of the pyrazolo[3,4-d]pyrimidine core as a scaffold for developing kinase inhibitors, particularly for FLT3 [, ]. Ibrutinib, sharing this core structure with the compound , serves as a crucial reference point. Understanding the structural modifications made to ibrutinib to enhance FLT3 inhibitory activity while minimizing BTK activity provides valuable insights for developing related compounds like 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide as potential anticancer agents.

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

    Compound Description: (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) is a potent and selective PI3Kδ inhibitor []. It was discovered through a fragment-hybrid approach, aiming to develop a treatment for chronic obstructive pulmonary disease (COPD). This compound demonstrates high selectivity for PI3Kδ over other class I PI3Ks and exhibits favorable pharmacokinetic properties for inhaled delivery.

    Relevance: Both (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one and 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide belong to the pyrazolo[3,4-d]pyrimidine class of compounds []. This structural motif is known to interact with the ATP-binding site of various kinases, including PI3Kδ and potentially other targets relevant to 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide. The presence of different substituents on the pyrazolo[3,4-d]pyrimidine core highlights the versatility of this scaffold and its potential to target specific kinases.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

    Compound Description: 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) is a highly potent type II FLT3 kinase inhibitor specifically designed to overcome resistance in FLT3-ITD-positive AML []. It exhibits strong inhibitory effects against various FLT3 mutants, effectively targets FLT3-ITD-mediated signaling pathways, and induces apoptosis in AML cells.

    Relevance: Similar to 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide, CHMFL-FLT3-213 is built upon the pyrazolo[3,4-d]pyrimidine scaffold, signifying the importance of this core structure for FLT3 kinase inhibition []. The variations in substituents attached to the core highlight the impact of structural modifications on potency and selectivity towards different FLT3 mutants. Understanding these structure-activity relationships is crucial for developing optimized FLT3 inhibitors like 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide for treating FLT3-driven cancers.

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

    Compound Description: (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) is a potent, orally bioavailable FLT3 kinase inhibitor with promising activity against FLT3-ITD-positive AML []. It demonstrates good selectivity over related kinases, including BTK and c-KIT, mitigating potential off-target effects like myelosuppression. This compound effectively inhibits FLT3-ITD signaling, induces apoptosis, and shows significant in vivo efficacy against AML xenograft models.

    Relevance: Both CHMFL-FLT3-122 and 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide fall under the category of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, highlighting the significance of this scaffold in targeting FLT3 kinase []. The structural similarities, particularly the presence of a piperidine ring directly linked to the pyrazolo[3,4-d]pyrimidine core, suggest a potential shared binding mode with FLT3. Examining the specific substituents in CHMFL-FLT3-122 and their influence on its pharmacological properties provides valuable insights for optimizing the design and development of 1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide as a potential therapeutic agent for FLT3-driven malignancies.

Overview

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The presence of a fluorophenyl moiety suggests that it may exhibit unique chemical properties, potentially influencing its biological interactions.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically as a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. The structure of this compound indicates potential interactions with various biological targets, making it a subject of interest in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves several key steps:

  1. Formation of Pyrazolo[3,4-d]pyrimidine Core: The synthesis often begins with the reaction of 4-fluorophenylhydrazine with appropriate carbonyl compounds or other precursors to form the pyrazolo[3,4-d]pyrimidine core. This can involve cyclization reactions under acidic or basic conditions.
  2. Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution or coupling reactions involving the piperidine derivative and the pyrazolo[3,4-d]pyrimidine core.
  3. Carboxamide Formation: The final step typically involves the formation of the carboxamide group by reacting the intermediate with an appropriate carboxylic acid derivative under coupling conditions.

These synthetic routes require careful optimization of reaction conditions to achieve high yields and purity of the desired product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide can be represented using various structural formulas:

  • Chemical Formula: C16_{16}H17_{17}FN6_{6}O
  • IUPAC Name: 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
  • Molecular Weight: Approximately 330.35 g/mol

The compound features a piperidine ring connected to a pyrazolo[3,4-d]pyrimidine moiety with a fluorophenyl substituent. The presence of functional groups such as carboxamide enhances its potential for biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
  3. Reduction Reactions: Reduction of specific functional groups may occur using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is not fully elucidated but is likely to involve interactions with specific molecular targets such as enzymes or receptors.

The pyrazolo[3,4-d]pyrimidine core may interact with ATP-binding sites of kinases or other enzymes involved in cell signaling pathways. The fluorophenyl group could enhance hydrophobic interactions within these binding sites, potentially increasing the compound's affinity for its target.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide include:

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to be within a range typical for similar compounds.

Chemical properties include stability under normal laboratory conditions but may vary based on environmental factors such as pH and temperature.

Applications

Scientific Uses

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide has potential applications in various scientific fields:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth.
  • Pharmacology: Explored for its effects on various biological pathways, potentially leading to new therapeutic strategies for diseases such as cancer or inflammatory disorders.
  • Chemical Biology: Used as a tool compound for studying enzyme inhibition and protein interactions in biochemical assays.

Properties

CAS Number

890883-18-8

Product Name

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

IUPAC Name

1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Molecular Formula

C17H17FN6O

Molecular Weight

340.362

InChI

InChI=1S/C17H17FN6O/c18-12-1-3-13(4-2-12)24-17-14(9-22-24)16(20-10-21-17)23-7-5-11(6-8-23)15(19)25/h1-4,9-11H,5-8H2,(H2,19,25)

InChI Key

XCZHEBYVPGRKHZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.